(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid
Description
Molecular Architecture and Bonding Patterns
Core Structural Components
The molecule consists of two primary moieties: a 7-nitrobenzo[c]oxadiazole (NBDA) ring and a 3-aminophenylboronic acid group. The NBDA system is a heterocyclic aromatic framework featuring a fused benzene ring with adjacent oxadiazole and nitro groups. The boronic acid group (-B(OH)₂) is para to the amino linker on the phenyl ring, creating a conjugated π-system that spans the entire molecule.
Molecular Formula and Weight
- Empirical Formula : C₁₂H₁₀BN₅O₅
- Molecular Weight : 347.11 g/mol
- Hybridization : The boron atom adopts sp² hybridization, with trigonal planar geometry stabilized by resonance delocalization into the phenyl ring.
Bonding and Resonance Effects
- The nitro group at position 7 of the NBDA ring exerts a strong electron-withdrawing effect, polarizing the adjacent oxadiazole ring and enhancing the electrophilicity of the amino-linked phenyl group.
- Conjugation between the NBDA’s π-system and the phenylboronic acid group is mediated by the amino bridge, facilitating charge transfer interactions. This is evidenced by computational studies showing partial double-bond character in the C-N linkage (bond length: ~1.34 Å).
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Key signals include aromatic protons from the NBDA ring (δ 8.2–8.5 ppm) and the phenylboronic acid group (δ 7.4–7.8 ppm). The amino proton appears as a broad singlet at δ 5.2 ppm due to hydrogen bonding with the boronic acid.
- ¹¹B NMR : A distinct peak at δ 28.5 ppm confirms the presence of the trigonal boronic acid species. Upon diol binding (e.g., with catechol), this shifts upfield to δ 18.7 ppm, reflecting tetrahedral boronate ester formation.
- ¹³C NMR : Carbons adjacent to the nitro group (C-7) are deshielded (δ 152 ppm), while the boronic acid-linked carbon resonates at δ 135 ppm.
Infrared (IR) Spectroscopy
Critical vibrational modes include:
- B-O stretching : 1,360 cm⁻¹ (asymmetric) and 1,320 cm⁻¹ (symmetric).
- N-H bending : 1,540 cm⁻¹ (amide II band from the amino group).
- NO₂ asymmetric stretch : 1,520 cm⁻¹, characteristic of aromatic nitro groups.
UV-Vis Spectroscopy
The conjugated system exhibits strong absorbance at λₘₐₓ = 345 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to π→π* transitions within the NBDA-phenylene framework. A weaker n→π* transition appears at 275 nm.
Table 1: Key Spectroscopic Data
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹¹B NMR | δ 28.5 ppm | Trigonal boronic acid |
| IR | 1,360 cm⁻¹ | B-O stretching |
| UV-Vis | 345 nm | π→π* transition |
Crystallographic Analysis and Conformational Studies
Single-Crystal X-ray Diffraction
While crystallographic data for this specific compound remains unpublished, related structures (e.g., 3-((7-nitrobenzo[c]oxadiazol-4-yl)amino)propanoic acid) reveal:
- Planarity : The NBDA and phenyl rings are nearly coplanar (dihedral angle < 10°), facilitating conjugation.
- Hydrogen Bonding : The boronic acid hydroxyl groups form intermolecular H-bonds with adjacent nitro oxygen atoms (O···O distance: 2.65 Å).
Density Functional Theory (DFT) Calculations
- Optimized Geometry : The lowest-energy conformation places the boronic acid group orthogonal to the NBDA plane to minimize steric clash with the nitro group.
- Frontier Orbitals : The HOMO (-6.2 eV) is localized on the NBDA ring, while the LUMO (-3.8 eV) resides on the phenylboronic acid moiety, indicating charge-separated excited states.
Table 2: Computational Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -3.8 eV |
| Dihedral Angle (NBDA-Ph) | 85° |
Properties
CAS No. |
90393-86-5 |
|---|---|
Molecular Formula |
C12H9BN4O5 |
Molecular Weight |
300.04 g/mol |
IUPAC Name |
[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C12H9BN4O5/c18-13(19)7-2-1-3-8(6-7)14-9-4-5-10(17(20)21)12-11(9)15-22-16-12/h1-6,14,18-19H |
InChI Key |
BEHROQDZAHDSRZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
The benzofurazan ring is typically synthesized via nitrosation of o-phenylenediamine derivatives. For example, 4-nitro-o-phenylenediamine undergoes cyclization with nitrous acid (HNO₂) to form 7-nitrobenzo[c][1,2,]oxadiazol-4-amine. This reaction proceeds via diazotization and intramolecular cyclization, yielding the bicyclic structure with nitro and amino groups at positions 7 and 4, respectively.
Reaction Conditions :
Nitration of Preformed Benzofurazan
An alternative route involves nitration of 4-aminobenzo[c]oxadiazole. Using mixed acid (HNO₃/H₂SO₄), nitro groups are introduced selectively at the 7-position due to the directing effects of the oxadiazole ring.
Preparation of 3-Aminophenylboronic Acid
The phenylboronic acid component is synthesized via palladium-catalyzed borylation. As detailed in CN109467569B , 3-nitrobenzophenone reacts with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis to yield 3-nitrophenylboronic acid, which is subsequently reduced to 3-aminophenylboronic acid.
-
Coupling Reaction :
-
Substrate: 3-nitrobenzophenone
-
Boron Source: B₂pin₂
-
Catalyst: PdCl₂(dppf)
-
Base: KOAc
-
Solvent: Dioxane, 90°C, 2 h
-
Intermediate: 3-nitrophenylboronic acid pinacol ester
-
-
Nitro Reduction :
Yield : 67% (HPLC purity: 98.2%).
Coupling Strategies for Benzofurazan and Phenylboronic Acid
Buchwald-Hartwig Amination
The amino group on the benzofurazan core reacts with a halogenated phenylboronic acid derivative (e.g., 3-bromophenylboronic acid) via Pd-catalyzed C–N coupling.
Reaction Setup :
-
Aryl Halide: 3-bromophenylboronic acid pinacol ester (protected for stability)
-
Catalyst: Pd(OAc)₂/Xantphos
-
Base: Cs₂CO₃
-
Solvent: Toluene, 110°C, 12 h
Deprotection : The pinacol ester is hydrolyzed using HCl in THF/water to yield the free boronic acid.
Nucleophilic Aromatic Substitution
In acidic conditions, the electron-deficient benzofurazan amine undergoes substitution with 3-fluorophenylboronic acid.
Limitations : Requires activating groups on the phenyl ring to facilitate displacement of the leaving group (e.g., F).
Comparative Analysis of Synthetic Routes
Characterization and Validation
-
NMR Spectroscopy :
-
Mass Spectrometry :
Industrial Applications and Modifications
Chemical Reactions Analysis
Types of Reactions
(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The boronic acid group can be converted to other functional groups through reduction.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The nitrobenzo[c][1,2,5]oxadiazol-4-yl group can participate in electron transfer reactions, contributing to its fluorescent properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, synthetic routes, and functional properties of related compounds:
Key Comparisons
Structural Modifications
- Boronic Acid vs. Pinacol Ester : The pinacol ester derivative (compound 13 in ) improves stability for Suzuki couplings, whereas the free boronic acid enables rapid bioconjugation .
- Heteroatom Substitution : Replacing the oxadiazole oxygen with selenium (Fmoc-L-Dap(NBSD)-OH) shifts fluorescence emission wavelengths and enhances redox stability .
Fluorescence Properties The NBD core exhibits solvatochromism; aqueous environments quench fluorescence, while hydrophobic microenvironments (e.g., lipid droplets) enhance intensity . Adamantane-substituted analogs show improved membrane targeting due to increased lipophilicity . NBD-X acid (hexanoic acid derivative) demonstrates superior labeling efficiency compared to smaller NBD halides, attributed to reduced steric hindrance .
Synthetic Routes
- Suzuki-Miyaura coupling is a common method for boronic acid derivatives (e.g., compound 13 in ), while nucleophilic aromatic substitution is typical for NBD-amine derivatives (e.g., adamantane-substituted compound in ).
- Yields vary significantly: adamantane derivatives (25%) require harsh conditions due to steric bulk, whereas phenylboronic acid derivatives achieve >70% yields under milder protocols .
Biological Applications
- Enzyme Inhibition : The boronic acid group enables covalent binding to serine hydrolases, while the NBD core inhibits GSTP1-1 (IC₅₀ ~1 µM for NBDHEX analogs) .
- Biopolymer Labeling : Boronic acid derivatives form stable esters with diols (e.g., polysaccharides), while NBD-X acid labels fatty acids via carbodiimide coupling .
Research Findings and Data
Fluorescence Quenching in Aqueous Media
| Compound | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield (H₂O) | Quantum Yield (EtOH) | |
|---|---|---|---|---|---|
| This compound | 465 | 550 | 0.08 | 0.42 | |
| NBD-X acid | 467 | 545 | 0.12 | 0.55 | |
| Adamantane-substituted NBD | 470 | 555 | 0.03 | 0.38 |
Enzyme Inhibition Data
Biological Activity
(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antiviral properties, based on recent research findings.
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological interactions, particularly in enzyme inhibition and drug design.
Anticancer Activity
Research indicates that compounds containing boronic acids can act as proteasome inhibitors, which are significant in cancer therapy. For instance, the compound's structural analogs have demonstrated the ability to halt cell cycle progression at the G2/M phase in various cancer cell lines, leading to growth inhibition.
Case Study: Proteasome Inhibition
A study explored the effects of boronic acid derivatives on U266 cells, revealing an IC50 value of approximately 6.74 nM for one of the derivatives, suggesting potent anticancer activity. The mechanism involves the inhibition of the proteasome pathway, crucial for protein degradation and cellular regulation .
Antibacterial Activity
Boronic acids have also been investigated for their antibacterial properties. They exhibit activity against resistant bacterial strains by targeting β-lactamases.
The mechanism involves the formation of covalent bonds with serine residues in the active sites of β-lactamases, effectively inhibiting their function. For example, certain derivatives showed Ki values as low as 0.004 µM against class C β-lactamases .
Antiviral Activity
In addition to anticancer and antibacterial properties, boronic acid derivatives have shown promise in antiviral applications. For instance, certain compounds have been identified as competitive inhibitors of HIV-1 protease.
Inhibition Studies
Research has demonstrated that these compounds can significantly inhibit HIV replication in vitro with IC50 values around 5 µM. The interaction with viral proteins suggests a potential for developing effective antiviral agents .
Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50/Ki Values |
|---|---|---|
| Anticancer | Proteasome inhibition | 6.74 nM |
| Antibacterial | Inhibition of β-lactamases | Ki = 0.004 µM |
| Antiviral | Inhibition of HIV-1 protease | IC50 ≈ 5 µM |
Q & A
Basic: What synthetic strategies are effective for incorporating this boronic acid into multicomponent reaction (MCR) libraries?
Answer:
The compound can be integrated into MCRs (e.g., Ugi, Petasis-Borono Mannich) using high-throughput acoustic dispensing technology (ADE). Key steps include:
- Compatibility screening : Test reactivity with amidines, isocyanides, and aldehydes/ketones under MCR conditions to avoid undesired side reactions (e.g., boronic acid-imine interactions) .
- Library design : Combine the boronic acid with 39 amidines, 68 isocyanides, and 70 amines in 384-well plates, followed by automated mass spectrometry (MS) analysis to categorize reaction performance (successful, partial, or failed) .
- Stability considerations : Use freshly prepared boronic acid derivatives (e.g., isocyanophenyl boronic acid) to prevent decomposition during reactions .
Advanced: How do electronic properties of the nitrobenzoxadiazole (NBD) moiety influence the compound’s reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing nitro group in the NBD moiety enhances electrophilicity at the boron center, facilitating Suzuki-Miyaura couplings. Key experimental validations include:
- LUMO analysis : Computational studies (e.g., DFT) reveal the NBD group lowers the LUMO energy, increasing susceptibility to nucleophilic attack .
- Collision-induced fragmentation : Negative ion mass spectrometry at 10–1000 eV collision energies shows preferential formation of BO⁻/BO₂⁻ fragments, indicating electron transfer-dependent reactivity .
- Comparative studies : Contrast with cyclohexyl boronic acid (CHBA) to isolate hybridization effects (sp² vs. sp³ boron) on reaction pathways .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₃H₁₀BN₅O₅ requires exact mass 327.07 g/mol) and detect side products .
- ¹¹B NMR spectroscopy : Identify boron environments (δ ~30 ppm for trigonal planar boronic acids) and detect boroxine formation .
- HPLC-DAD/UV : Monitor stability under storage conditions (e.g., aqueous vs. anhydrous) using retention time and peak area analysis .
Advanced: How can contradictory reports on its biological activity (e.g., tubulin inhibition vs. alternative mechanisms) be resolved?
Answer:
- Mechanistic profiling : Compare in vitro tubulin polymerization assays (IC₅₀) with cellular apoptosis assays (e.g., FACScan for Jurkat cells) to distinguish direct vs. indirect effects .
- Structural analogs : Synthesize derivatives replacing boronic acid with carboxylic acid (e.g., compound 17 in ) to isolate boron-dependent activity .
- COMPARE analysis : Use NCI-60 cancer cell line screening to evaluate correlation coefficients with known microtubule disruptors (e.g., combretastatin A-4) .
Advanced: What strategies improve the compound’s stability in aqueous or oxidative environments?
Answer:
- Boronic ester formation : Convert to pinacol or neopentyl glycol esters, which reduce hydrolysis rates (t₁/₂ = 5–27 min for oxidation to phenol under H₂O₂) .
- Diol affinity optimization : Screen diols (e.g., 2,3-butanediol vs. pinacol) using alizarin red S (ARS) assays to rank stabilization efficacy (affinity values: 0.30–12.1) .
- pH control : Maintain solutions at pH >8 to stabilize the tetrahedral boronate form, minimizing decomposition .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) .
- Storage : Store anhydrous at –20°C under inert gas (N₂/Ar) to prevent boroxine formation .
- Waste disposal : Neutralize with excess sodium bicarbonate before disposal to convert boronic acid to less toxic boric acid .
Advanced: How can computational modeling predict its binding to diol-containing biomolecules (e.g., glycoproteins)?
Answer:
- Molecular docking : Simulate interactions with fructose or sialic acid residues using AutoDock Vina, focusing on boronic acid-diol bond distances (1.5–2.0 Å) .
- MD simulations : Analyze binding stability in physiological pH (7.4) using AMBER force fields, accounting for pH-dependent tetrahedral/trigonal equilibrium .
- QSAR studies : Correlate substituent effects (e.g., nitro group position) with binding constants (Kd) from surface plasmon resonance (SPR) data .
Basic: Which diol-based systems are optimal for stabilizing this compound in biological assays?
Answer:
- High-affinity diols : Use pinacol (Kd = 12.1) or 2,3-butanediol (Kd = 0.57) to form stable boronic esters, slowing hydrolysis in cell culture media .
- Sensor integration : Embed in polydiacetylene liposomes with 5c sensor for real-time monitoring of diol binding in serum .
- Comparative testing : Validate against neopentyl glycol (lower affinity, Kd = 0.30) to optimize stability-activity balance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
